3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about the class of compounds it belongs to (for example, oxazoles) and any notable structural features.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It would include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with different reagents, the products of these reactions, and the mechanisms by which the reactions occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in different solvents, and its spectral properties (UV-Vis, IR, NMR, etc.).Scientific Research Applications
Cyclic Imines in Synthetic Chemistry
Cyclic imines, including oxazol-5-amine derivatives, are utilized in Joullié-Ugi three-component reactions (JU-3CRs) to synthesize peptide moieties connected to N-heterocyclic motifs. These compounds are significant in pharmaceutical chemistry as they serve as core skeletons in many natural products and drug-like compounds. The JU-3CRs provide a robust single-step route to diverse heterocyclic compounds attached to the peptide backbone, offering better diastereoselectivity compared to their four-component counterparts (Nazeri et al., 2020).
1,3-Oxazole Derivatives in Medicinal and Material Sciences
1,3-Oxazole derivatives, structurally related to 3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine, are important due to their wide variety of applications in medicinal, pharmaceutical, agrochemical, and material sciences. The 1,3-oxazole scaffold's versatility has led to the development of numerous methodologies for synthesizing novel substituted derivatives, which are used as building blocks in creating potent molecules (Shinde et al., 2022).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include looking at safety precautions that need to be taken when handling the compound.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions that could be explored.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or a trusted database for detailed and specific information.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-11(12)15-13-10/h3-7H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKAHMMAKBQYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393046 | |
Record name | 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-1,2-oxazol-5-amine | |
CAS RN |
54606-18-7 | |
Record name | 3-(4-ethoxyphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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